Unveiling 3,12-Dihydroxydodecanoyl-CoA: A Technical Guide to its Discovery and Isolation
Unveiling 3,12-Dihydroxydodecanoyl-CoA: A Technical Guide to its Discovery and Isolation
A Note on the Analyte: The scientific literature to date does not contain references to 3,11-Dihydroxydodecanoyl-CoA. This guide is therefore presented for a plausible structural isomer, 3,12-Dihydroxydodecanoyl-CoA , a molecule representing a long-chain fatty acyl-CoA with hydroxylation at the α and ω-1 positions. The methodologies detailed herein are foundational and can be adapted for the discovery and characterization of other novel dihydroxyacyl-CoA species.
This technical guide provides a comprehensive overview for the discovery, isolation, and characterization of 3,12-Dihydroxydodecanoyl-CoA. Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthetic pathways, experimental protocols for isolation and analysis, and data interpretation.
Discovery and Biosynthesis
The discovery of novel lipid metabolites like 3,12-Dihydroxydodecanoyl-CoA is often the result of untargeted lipidomics studies aimed at identifying new signaling molecules or metabolic intermediates. Its biosynthesis is hypothesized to occur in a two-step process: the di-hydroxylation of dodecanoic acid followed by its activation to a coenzyme A (CoA) thioester.
Step 1: Dihydroxylation of Dodecanoic Acid
The initial and key step is the introduction of two hydroxyl groups onto the dodecanoyl chain. This is typically catalyzed by cytochrome P450 monooxygenases (CYPs). Specifically, ω-1 hydroxylation is a known activity of certain CYP4 family enzymes, while α-hydroxylation can be carried out by other P450s or fatty acid α-hydroxylases. The process involves the activation of molecular oxygen and its insertion into a C-H bond.
Step 2: Acyl-CoA Synthesis
The resulting 3,12-dihydroxydodecanoic acid is then activated to its CoA thioester by a long-chain acyl-CoA synthetase (ACSL). This reaction requires ATP and coenzyme A and proceeds through an acyl-adenylate intermediate. The substrate specificity of the ACSL is a critical determinant in the formation of the final product.
Experimental Protocols
Enzymatic Synthesis of 3,12-Dihydroxydodecanoic Acid
This protocol describes the in vitro synthesis of the dihydroxy fatty acid precursor using a cytochrome P450 enzyme.
Materials:
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Dodecanoic acid
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Recombinant human cytochrome P450 enzyme (e.g., a CYP4 family member for ω-1 hydroxylation and another appropriate CYP for 3-hydroxylation, or a single engineered CYP)
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NADPH
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Cytochrome P450 reductase
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Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
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Organic solvent (e.g., DMSO or ethanol) for dissolving dodecanoic acid
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Ethyl acetate (B1210297) for extraction
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Anhydrous sodium sulfate (B86663)
Procedure:
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Prepare a stock solution of dodecanoic acid in the chosen organic solvent.
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In a reaction vessel, combine the reaction buffer, cytochrome P450 reductase, and the cytochrome P450 enzyme(s).
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Initiate the reaction by adding the dodecanoic acid stock solution and NADPH.
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Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 1-4 hours).
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Stop the reaction by adding an acid (e.g., 1 M HCl) to lower the pH to ~3.
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Extract the hydroxylated fatty acids with ethyl acetate.
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Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.
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The dried residue containing 3,12-dihydroxydodecanoic acid can be used for the next step or purified further by chromatography.
Chemoenzymatic Synthesis of 3,12-Dihydroxydodecanoyl-CoA
This protocol outlines the activation of the synthesized dihydroxy fatty acid to its CoA ester.
Materials:
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Dried 3,12-dihydroxydodecanoic acid
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Coenzyme A (CoA) lithium salt
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Long-chain acyl-CoA synthetase (ACSL)
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ATP
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MgCl₂
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Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
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Dissolve the 3,12-dihydroxydodecanoic acid in a minimal amount of suitable solvent and prepare the reaction mixture containing the reaction buffer, ATP, MgCl₂, and CoA.
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Add the ACSL enzyme to initiate the reaction.
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Incubate the mixture at 37°C for 1-2 hours.
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Purify the resulting 3,12-Dihydroxydodecanoyl-CoA using a C18 SPE cartridge.
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Condition the cartridge with methanol (B129727) and then with the reaction buffer.
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Load the reaction mixture onto the cartridge.
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Wash the cartridge with an aqueous buffer to remove unreacted CoA, ATP, and salts.
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Elute the acyl-CoA with an appropriate organic solvent mixture (e.g., methanol/water).
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Lyophilize the eluted fractions to obtain the purified 3,12-Dihydroxydodecanoyl-CoA.
Isolation and Purification from Biological Samples
The isolation of endogenous 3,12-Dihydroxydodecanoyl-CoA requires a robust extraction and purification strategy.
Tissue/Cell Extraction
Materials:
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Tissue or cell sample
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Homogenization buffer (e.g., 100 mM KH₂PO₄, pH 4.9)
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2-Propanol
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Acetonitrile
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Saturated (NH₄)₂SO₄
Procedure:
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Homogenize the frozen tissue or cell pellet in ice-cold homogenization buffer.
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Add 2-propanol and re-homogenize.
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Add saturated (NH₄)₂SO₄ and acetonitrile, then vortex thoroughly.
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Centrifuge to separate the phases.
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Collect the upper organic phase containing the acyl-CoAs.
HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying long-chain acyl-CoAs.
Protocol:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.
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Mobile Phase B: Acetonitrile with 600 mM acetic acid.
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Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity. The exact gradient will need to be optimized.
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Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
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Fraction Collection: Collect fractions corresponding to the expected retention time of 3,12-Dihydroxydodecanoyl-CoA for further analysis.
Characterization and Data Presentation
Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and quantification of acyl-CoAs.
Instrumentation:
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Liquid Chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Electrospray Ionization (ESI) in positive ion mode.
Analysis:
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Precursor Ion Scan: For the precursor ion of 3,12-Dihydroxydodecanoyl-CoA. The exact mass can be calculated from its chemical formula (C₃₃H₅₈N₇O₁₉P₃S).
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Product Ion Scan: Fragmentation of the precursor ion will yield characteristic product ions. A neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) is a hallmark of acyl-CoAs. Other fragments will be specific to the acyl chain.
| Parameter | Expected Value for 3,12-Dihydroxydodecanoyl-CoA |
| Chemical Formula | C₃₃H₅₈N₇O₁₉P₃S |
| Monoisotopic Mass | 981.2725 g/mol |
| Precursor Ion [M+H]⁺ | m/z 982.2803 |
| Key Fragment (Neutral Loss) | m/z 475.2 (Loss of 507 Da) |
| Other Potential Fragments | Ions corresponding to the fragmentation of the dihydroxy-dodecanoyl chain. |
| Table 1: Predicted Mass Spectrometry Data for 3,12-Dihydroxydodecanoyl-CoA. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. Due to the complexity of the acyl-CoA molecule, 2D NMR techniques (e.g., COSY, HSQC) are often required for full assignment.
| Proton (¹H) | Expected Chemical Shift Range (ppm) |
| Adenine H2, H8 | 8.0 - 8.5 |
| Ribose H1' | ~6.1 |
| -CH(OH)- (at C3) | 3.8 - 4.2 |
| -CH(OH)- (at C12) | 3.5 - 3.8 |
| -CH₂-S- | 2.9 - 3.2 |
| Terminal -CH₃ | ~0.9 |
| Table 2: Representative ¹H NMR Chemical Shifts for Dihydroxyacyl-CoA structures. |
| Carbon (¹³C) | Expected Chemical Shift Range (ppm) |
| Thioester C=O | 195 - 205 |
| Adenine Carbons | 140 - 155 |
| -C(OH)- (at C3) | 65 - 75 |
| -C(OH)- (at C12) | 65 - 75 |
| -CH₂-S- | 35 - 45 |
| Terminal -CH₃ | ~14 |
| Table 3: Representative ¹³C NMR Chemical Shifts for Dihydroxyacyl-CoA structures. |
Visualizations
Biosynthetic Pathway
